2-[(3-Methoxypropyl)amino]ethanol
Description
Significance of Multifunctional Amines and Alcohols in Chemical Research
Multifunctional compounds containing both amine and alcohol groups are pivotal building blocks in organic synthesis. The amine group, being basic and nucleophilic, and the hydroxyl group, which can act as a nucleophile or a proton donor, allow for a diverse range of chemical transformations. This dual functionality is exploited in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and polymers. nih.gov
In medicinal chemistry, the aminoalcohol motif is a common feature in many biologically active compounds. researchgate.net The ability of these groups to form hydrogen bonds and participate in ionic interactions makes them crucial for molecular recognition and binding to biological targets. Furthermore, the strategic placement of functional groups can influence a molecule's solubility, lipophilicity, and metabolic stability, all of which are critical parameters in drug design.
In materials science, multifunctional amines and alcohols are utilized as monomers for the synthesis of polyurethanes, polyamides, and other polymers. The functional groups can be incorporated into the polymer backbone or as pendant groups, influencing the material's mechanical properties, thermal stability, and surface characteristics.
Overview of Ether-Containing Aminoalcohols in Academic Literature
The incorporation of an ether moiety into an aminoalcohol structure introduces additional properties, such as increased flexibility, altered polarity, and potential for new intramolecular interactions. The ether linkage is generally more stable to hydrolysis compared to an ester linkage, which can be advantageous in certain applications. nih.gov
The synthesis of ether-containing aminoalcohols can be achieved through various synthetic routes. A common method involves the ring-opening of epoxides with amines, which can yield β-aminoalcohols. researchgate.net Other strategies include the alkylation of aminoalcohols or the reduction of amides or nitriles containing an ether linkage.
Academic research on ether-containing aminoalcohols explores their use as chiral ligands in asymmetric catalysis, as building blocks for supramolecular structures, and as precursors for functional materials. The specific positioning of the ether, amine, and alcohol groups can be tailored to achieve desired properties and reactivity.
Research Gaps and Future Directions for 2-[(3-Methoxypropyl)amino]ethanol Studies
While the general class of ether-containing aminoalcohols has been a subject of research, a detailed investigation into the specific compound this compound appears to be limited in publicly available scientific literature. A search of academic databases reveals a scarcity of studies focused exclusively on its synthesis, characterization, and application.
A European patent from 1986 describes amino-alcohol derivatives with a general formula that could encompass this compound. nih.gov The patent suggests potential utility for these compounds as medicines and agricultural chemicals and outlines general synthetic processes. However, specific data and detailed research findings for this compound are not provided.
This lack of dedicated research presents several opportunities for future studies. A primary research gap is the development and optimization of a high-yield, stereoselective synthesis for this compound. Detailed characterization of its physicochemical properties, including spectroscopic data and single-crystal X-ray diffraction analysis, would provide a valuable reference for the scientific community.
Future research could also focus on exploring the potential applications of this compound. Based on the properties of analogous compounds, it could be investigated as:
A monomer for the synthesis of novel polymers with tailored properties.
A ligand for the formation of metal complexes with catalytic or material applications.
A building block for the synthesis of new biologically active molecules.
A systematic investigation into its biological activity, including its potential as an antimicrobial or antifungal agent, could also be a fruitful area of research, given that related aminoalcohol derivatives have shown such properties. mdpi.com Furthermore, computational studies could be employed to predict its binding affinity to various biological targets, guiding experimental investigations.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 39216-84-7 epa.gov |
| Molecular Formula | C6H15NO2 ncats.io |
| Molecular Weight | 133.19 g/mol |
| Synonyms | N-(3-methoxypropyl)ethanolamine, 2-Hydroxyethyl-3-methoxypropylamine, Ethanol (B145695), 2-[(3-methoxypropyl)amino]- chemical-suppliers.eu |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-methoxypropylamino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO2/c1-9-6-2-3-7-4-5-8/h7-8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWQYWXZTDBOMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80192472 | |
| Record name | 2-((3-Methoxypropyl)amino)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80192472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39216-84-7 | |
| Record name | 2-[(3-Methoxypropyl)amino]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39216-84-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-((3-Methoxypropyl)amino)ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039216847 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-((3-Methoxypropyl)amino)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80192472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(3-methoxypropyl)amino]ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.400 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-((3-METHOXYPROPYL)AMINO)ETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MX9YT02LY4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for 2 3 Methoxypropyl Amino Ethanol
Established Synthetic Routes to Aminoether Alcohols
The traditional synthesis of aminoether alcohols like 2-[(3-Methoxypropyl)amino]ethanol relies on robust and well-documented chemical transformations. These methods are widely used in industrial settings for their reliability and scalability.
Reductive Amination Pathways
Reductive amination is a versatile and widely employed method for the synthesis of amines. wikipedia.orgmasterorganicchemistry.com This process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.comyoutube.com In the context of synthesizing this compound, this could involve the reaction of 3-methoxypropanal (B1583901) with ethanolamine (B43304) or 2-aminoethanol with a methoxy-containing carbonyl compound.
The reaction is typically carried out in the presence of a reducing agent. Common reducing agents include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.com Catalytic hydrogenation using hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C) or nickel can also be employed for the reduction step. wikipedia.orgmdpi.com The choice of reducing agent and reaction conditions can influence the selectivity and yield of the desired aminoether alcohol. For instance, sodium cyanoborohydride is known for its ability to selectively reduce imines in the presence of aldehydes. masterorganicchemistry.com
The general mechanism involves the initial formation of a hemiaminal from the reaction of the amine and the carbonyl compound, followed by dehydration to form the imine. The imine is then reduced to the final amine product. The reaction is often performed in a one-pot procedure where the carbonyl compound, amine, and reducing agent are all present in the reaction mixture. youtube.com
| Feature | Description |
| Reactants | Aldehyde/Ketone and an Amine |
| Intermediate | Imine or Enamine |
| Reducing Agents | NaBH4, NaBH3CN, NaBH(OAc)3, Catalytic Hydrogenation (H2/catalyst) |
| Advantages | Versatility, good yields, avoids over-alkylation |
| Considerations | Choice of reducing agent for selectivity, reaction conditions (pH) |
Alkylation Reactions of Amino Alcohols with Ether-Containing Precursors
The alkylation of amino alcohols presents another significant route for the synthesis of compounds like this compound. google.com This method involves the reaction of an amino alcohol, such as ethanolamine, with an alkylating agent containing the desired ether moiety, for instance, 1-bromo-3-methoxypropane. However, a key challenge in the alkylation of amino alcohols is achieving selective N-alkylation over O-alkylation due to the presence of both a nucleophilic amino group and a hydroxyl group. google.comrsc.org
To address this, various strategies have been developed. One approach involves the use of protecting groups to temporarily block the hydroxyl group, directing the alkylation to the nitrogen atom. After the N-alkylation step, the protecting group is removed to yield the desired aminoether alcohol. Another strategy involves the careful selection of reaction conditions, such as the base and solvent, to favor N-alkylation. rsc.org
A patented process describes the etherification of amino alcohols where the hydroxyl group is first deprotonated using a metal like sodium to form an alcoholate. google.com This is then followed by alkylation. This method aims to improve the efficiency and ease of the etherification process. google.com The use of alcohols as alkylating reagents under mild conditions has also been reported as an environmentally benign method for the synthesis of tertiary amines, a reaction that can be adapted for secondary amines like this compound. rsc.orgresearchgate.net
Catalytic Hydrogenation of Nitrile or Imine Intermediates
Catalytic hydrogenation is a fundamental process in organic synthesis and can be applied to the production of this compound from suitable precursors. rsc.orgresearchgate.net This method typically involves the reduction of a nitrile or an imine intermediate under a hydrogen atmosphere in the presence of a metal catalyst.
For instance, a nitrile-containing precursor, such as 3-methoxypropionitrile, could be reacted with ethanolamine to form an intermediate that is subsequently hydrogenated. Alternatively, an imine formed from the condensation of 3-methoxypropanal and ethanolamine can be reduced via catalytic hydrogenation. youtube.com
Commonly used catalysts for this transformation include nickel, palladium, platinum, and rhodium, often supported on materials like carbon, alumina, or silica (B1680970) to enhance their activity and stability. mdpi.comresearchgate.net The reaction conditions, such as temperature, pressure, and choice of catalyst and solvent, are critical parameters that influence the reaction's efficiency and selectivity. For example, Rh-MoOx/SiO2 has been reported as an effective heterogeneous catalyst for the selective hydrogenation of amino acids to amino alcohols with complete retention of configuration. researchgate.net The development of efficient catalysts is crucial for the industrial-scale production of aminoether alcohols via this route. rsc.orgresearchgate.net
Development of Novel and Green Synthesis Protocols
In recent years, there has been a growing emphasis on the development of more sustainable and efficient synthetic methods. This has led to the exploration of novel and green synthesis protocols for aminoether alcohols, including stereoselective synthesis and one-pot reaction strategies.
Stereoselective Synthesis Approaches
For aminoether alcohols that contain chiral centers, stereoselective synthesis is of paramount importance, particularly in the pharmaceutical industry where the biological activity of a molecule is often dependent on its stereochemistry. frontiersin.orgnih.gov While this compound itself is not chiral, the principles of stereoselective synthesis are relevant to the broader class of aminoether alcohols.
Stereoselective synthesis aims to produce a specific stereoisomer of a molecule in high yield. elsevierpure.comnih.gov This can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or enzymes. nih.govnih.gov For example, ketoreductase (KRED) catalysis has been used for the highly diastereoselective synthesis of a carbamate-protected cyclobutanol. nih.gov Similarly, engineered amine dehydrogenases are being explored for the biosynthesis of chiral amino alcohols through asymmetric reductive amination. frontiersin.org These biocatalytic approaches offer the advantages of high stereoselectivity and mild reaction conditions. researchgate.netfrontiersin.org
One-Pot Reaction Strategies
One-pot reactions, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, reduced waste, and cost-effectiveness. oaepublish.comnih.govnih.gov The development of one-pot strategies for the synthesis of this compound and related compounds is an active area of research.
Purification and Isolation Techniques for Academic Research Scale
The purification and isolation of this compound on an academic research scale are critical steps to obtain the compound with a high degree of purity, suitable for subsequent characterization and application in further research. The choice of purification method is largely dictated by the physical properties of the target compound and the nature of the impurities present in the crude reaction mixture. Given that this compound is a liquid at room temperature with a relatively high boiling point, distillation and chromatography are the most pertinent techniques.
Primary purification of the crude product, obtained from the reaction of 3-methoxypropylamine (B165612) with an ethylene (B1197577) oxide equivalent, typically involves the removal of unreacted starting materials and any low-boiling side products. This is often followed by a more rigorous purification step to separate the target compound from higher-boiling impurities and structurally similar byproducts.
Fractional Distillation under Reduced Pressure
Fractional distillation under vacuum is the most common and effective method for the purification of this compound on a laboratory scale. The elevated boiling point of the compound necessitates the use of reduced pressure to prevent thermal decomposition and to allow for distillation at a manageable temperature.
The crude reaction mixture is heated in a distillation flask, and the components vaporize according to their boiling points. A fractionating column, packed with materials such as Raschig rings or Vigreux indentations, is used to provide a large surface area for repeated vaporization and condensation cycles. This process effectively separates compounds with close boiling points.
For instance, in the synthesis of structurally similar amino alcohols like N,N-diisopropyl ethanolamine, a two-stage distillation process is often employed. Initially, a "deamination tower" is used to remove excess, more volatile amine starting material. Subsequently, the crude product is distilled in a "refining tower" under reduced pressure to isolate the pure amino alcohol. A similar strategy can be applied to this compound, where an initial distillation can remove excess 3-methoxypropylamine before a final fractional distillation yields the purified product.
A typical laboratory setup would involve a round-bottom flask, a fractionating column, a condenser, a receiving flask, and a vacuum source. The temperature at the head of the column and the pressure of the system are carefully monitored to collect the desired fraction.
Column Chromatography
For achieving very high purity or for separating the target compound from impurities with very similar boiling points, column chromatography is a valuable technique. This method separates compounds based on their differential adsorption onto a stationary phase.
In a typical procedure, a glass column is packed with a solid adsorbent, most commonly silica gel. The crude product is dissolved in a minimal amount of a suitable solvent and loaded onto the top of the column. A solvent or a mixture of solvents (the mobile phase) is then passed through the column.
Components of the mixture travel down the column at different rates depending on their polarity and affinity for the stationary phase. In the case of this compound, which is a polar molecule, a polar stationary phase like silica gel is appropriate. The mobile phase would typically be a mixture of a non-polar solvent (like n-hexane) and a more polar solvent (like ethyl acetate), with the polarity of the eluent gradually increased to facilitate the elution of the product. For example, the purification of 2-(2-aminoethoxy) ethanol (B145695) has been successfully achieved using column chromatography on silica gel with a mixture of n-hexane and ethyl acetate (B1210297) as the eluent. google.com
The fractions are collected sequentially and analyzed for purity, for instance by thin-layer chromatography (TLC) or gas chromatography (GC). The pure fractions containing this compound are then combined, and the solvent is removed under reduced pressure to yield the purified compound.
The following table summarizes the key parameters for these purification techniques as they would be applied to this compound on a research scale, based on established methods for analogous compounds.
| Technique | Stationary Phase/Packing | Mobile Phase/Conditions | Key Parameters to Monitor | Purpose |
| Fractional Distillation | Glass beads, Raschig rings, or Vigreux indentations in a fractionating column | N/A (Heat and reduced pressure) | - Head Temperature- Pot Temperature- System Pressure | Primary purification, removal of volatile impurities and separation from byproducts with different boiling points. |
| Column Chromatography | Silica Gel | Gradient of n-hexane and ethyl acetate | - Eluent Composition- Flow Rate- Fraction Analysis (TLC, GC) | High-purity isolation, separation from compounds with similar boiling points or polarities. |
Chemical Reactivity and Transformation Studies of 2 3 Methoxypropyl Amino Ethanol
Reactions of the Secondary Amine Functionality
The secondary amine in 2-[(3-Methoxypropyl)amino]ethanol is a nucleophilic center and can participate in a variety of bond-forming reactions.
N-Alkylation and N-Acylation Reactions
N-Alkylation: The nitrogen atom can be alkylated using alkyl halides or other alkylating agents. This reaction typically proceeds via a nucleophilic substitution mechanism (SN2). For instance, reaction with an alkyl halide (R-X) in the presence of a base to neutralize the resulting hydrohalic acid leads to the formation of a tertiary amine. The choice of base and solvent is crucial to control the extent of alkylation and to avoid competing side reactions. In industrial settings, alcohols are often preferred over alkyl halides as alkylating agents for environmental and cost reasons, typically requiring a catalyst. researchgate.net The methylation of analogous N-alkylethanolamines can be achieved to produce the corresponding N,N-dialkylethanolamine derivatives.
N-Acylation: The secondary amine readily undergoes acylation with acylating agents such as acyl chlorides or acid anhydrides to form amides. youtube.com This reaction is generally very efficient and can often be performed under mild, catalyst-free conditions. youtube.com The high nucleophilicity of the amine ensures selective reaction at the nitrogen atom, even in the presence of the hydroxyl group, especially under non-acidic conditions. This chemoselectivity is a valuable feature in the synthesis of complex molecules. thieme-connect.de
| Reagent Type | Product Type | General Reaction |
| Alkyl Halide (R-X) | Tertiary Amine | CH₃O(CH₂)₃NHCH₂CH₂OH + R-X → CH₃O(CH₂)₃N(R)CH₂CH₂OH·HX |
| Acyl Chloride (RCOCl) | Amide | CH₃O(CH₂)₃NHCH₂CH₂OH + RCOCl → CH₃O(CH₂)₃N(COR)CH₂CH₂OH + HCl |
| Acid Anhydride ((RCO)₂O) | Amide | CH₃O(CH₂)₃NHCH₂CH₂OH + (RCO)₂O → CH₃O(CH₂)₃N(COR)CH₂CH₂OH + RCOOH |
Condensation Reactions Leading to Imine and Enamine Derivatives
The reaction of secondary amines with aldehydes and ketones leads to the formation of enamines. masterorganicchemistry.com Unlike primary amines which form imines, the secondary amine of this compound, upon condensation with a carbonyl compound, cannot form a stable imine due to the lack of a second proton on the nitrogen atom. Instead, after the initial nucleophilic attack and formation of a carbinolamine intermediate, elimination of water occurs with the loss of a proton from an adjacent carbon atom (the α-carbon), resulting in the formation of an enamine. masterorganicchemistry.comgoogle.com This reaction is typically acid-catalyzed and reversible. google.com
| Carbonyl Compound | Intermediate | Final Product |
| Aldehyde (R'CHO) | Carbinolamine | Enamine |
| Ketone (R'COR'') | Carbinolamine | Enamine |
Amidation and Urethane (B1682113) Formation
Amidation: While N-acylation with activated carboxylic acid derivatives is common, direct amidation with carboxylic acids is also possible, though it typically requires high temperatures to drive off water or the use of coupling agents. A more common industrial approach for similar compounds involves the reaction with esters, such as fatty acid methyl esters, in a process known as aminolysis, to produce fatty acid amides. google.com
Urethane Formation: The secondary amine can react with isocyanates (R-NCO) to form substituted ureas, not urethanes. However, the term "urethane formation" in the context of amines often refers to their use as catalysts in the formation of polyurethane foams, where tertiary amines catalyze the reaction between a polyol and a diisocyanate. researchgate.netorgsyn.org N-alkylethanolamines can also be used in the formulation of polyurethanes. researchgate.net The primary alcohol of this compound can react with an isocyanate to form a urethane linkage. orgsyn.orgorganic-chemistry.orgresearchgate.netwikipedia.org
Reactions of the Primary Hydroxyl Functionality
The primary hydroxyl group in this compound behaves as a typical primary alcohol, undergoing oxidation, esterification, and etherification reactions. A key challenge in these transformations is achieving selectivity for the hydroxyl group without affecting the secondary amine.
Selective Oxidation Reactions to Aldehydes and Carboxylic Acids
The selective oxidation of the primary alcohol to an aldehyde or a carboxylic acid is a fundamental transformation.
Oxidation to Aldehydes: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or methods like the Swern or Corey-Kim oxidation are commonly used for this purpose. libretexts.org
Oxidation to Carboxylic Acids: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will typically oxidize the primary alcohol directly to a carboxylic acid. libretexts.org The presence of the amine group can complicate these reactions, as it is also susceptible to oxidation. To achieve selective oxidation of the alcohol, the amine group may need to be protected, for example, by protonation in an acidic medium. researchgate.net
| Oxidation Product | Typical Reagents |
| Aldehyde | PCC, DMP, Swern Oxidation (Oxalyl chloride, DMSO, Et₃N) |
| Carboxylic Acid | KMnO₄, H₂CrO₄ (from CrO₃/H₂SO₄) |
Esterification and Etherification Reactions
Esterification: The primary hydroxyl group can be esterified by reaction with carboxylic acids or their derivatives. Direct esterification with a carboxylic acid (Fischer esterification) is an equilibrium process that is typically catalyzed by a strong acid. organic-chemistry.org The use of an acid catalyst will also protonate the secondary amine, preventing it from competing as a nucleophile. Alternatively, more reactive acylating agents like acyl chlorides or acid anhydrides can be used, often in the presence of a non-nucleophilic base to scavenge the acid byproduct.
Etherification: The formation of an ether from the primary hydroxyl group can be achieved through methods like the Williamson ether synthesis. masterorganicchemistry.com This SN2 reaction involves the deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then reacts with an alkyl halide. masterorganicchemistry.com Given the presence of the acidic N-H proton, selective deprotonation of the hydroxyl group can be challenging. Therefore, protection of the amine functionality, for instance as a carbamate, is often a necessary preceding step to ensure the desired O-alkylation.
| Reaction | Reagent 1 | Reagent 2 | Product |
| Esterification | Carboxylic Acid (R'COOH) | Acid Catalyst | CH₃O(CH₂)₃NHCH₂CH₂OCOR' |
| Etherification | Strong Base (e.g., NaH) | Alkyl Halide (R'-X) | CH₃O(CH₂)₃NHCH₂CH₂OR' |
Nucleophilic Substitution Reactions at the Hydroxyl Group
The hydroxyl group of an alcohol is generally a poor leaving group. msu.edu Therefore, direct nucleophilic substitution at the hydroxyl group of this compound is not a facile process. To facilitate this reaction, the hydroxyl group must first be converted into a better leaving group. This is typically achieved by reacting the alcohol with an activating agent.
One of the most common methods for activating an alcohol's hydroxyl group is to convert it into a halide, often by using reagents like thionyl chloride (SOCl₂). masterorganicchemistry.comyoutube.com The reaction of an alcohol with thionyl chloride proceeds through the formation of a chlorosulfite intermediate, which is a much better leaving group than the hydroxide (B78521) ion. masterorganicchemistry.comyoutube.com The subsequent nucleophilic attack can then occur, leading to the substitution product.
The mechanism of this reaction can be influenced by the presence of a base, such as pyridine (B92270). youtube.comyoutube.com In the presence of pyridine, the reaction typically proceeds with an inversion of stereochemistry via an Sₙ2 mechanism. youtube.com The pyridine deprotonates the intermediate, and the resulting chloride ion acts as the nucleophile. youtube.com In the absence of a base, the reaction can proceed with retention of stereochemistry through an Sₙi (internal nucleophilic substitution) mechanism. youtube.com
Table 1: General Conditions for Nucleophilic Substitution of Alcohols
| Reagent | Conditions | Product | Mechanism |
| Thionyl chloride (SOCl₂) | Heat | Alkyl chloride | Sₙi (retention) |
| Thionyl chloride (SOCl₂), Pyridine | Room Temperature | Alkyl chloride | Sₙ2 (inversion) |
| Phosphorus tribromide (PBr₃) | Heat | Alkyl bromide | Sₙ2 (inversion) |
This table presents generalized conditions for the nucleophilic substitution of alcohols and may not be specific to this compound.
Transition metal-catalyzed reactions also offer a pathway for the nucleophilic substitution of alcohols by amines, in a process often referred to as "borrowing hydrogen". dicp.ac.cnrsc.org This method is atom-economical as it produces water as the only byproduct. dicp.ac.cnrsc.org
Intramolecular Cyclization Reactions
The structure of this compound, with its amino and hydroxyl groups separated by a two-carbon chain, makes it an ideal precursor for intramolecular cyclization to form heterocyclic compounds.
The most probable heterocyclic compound to be formed from the intramolecular cyclization of this compound is a morpholine (B109124) derivative. Specifically, the reaction would yield 4-(3-methoxypropyl)morpholine. This transformation involves the formation of a new carbon-oxygen bond through the nucleophilic attack of the nitrogen atom on the carbon bearing the hydroxyl group, or vice versa, after activation of the hydroxyl group.
The synthesis of morpholines from 1,2-amino alcohols is a well-established synthetic route. nih.govpatsnap.com These reactions are often carried out in one or two steps and can be achieved using various reagents and conditions. patsnap.com For example, reacting an amino alcohol with ethylene (B1197577) sulfate (B86663) in the presence of a base like potassium tert-butoxide can lead to the formation of the corresponding morpholine. nih.gov
Table 2: Examples of Reagents for Morpholine Synthesis from Amino Alcohols
| Reagent System | Reaction Type | Reference |
| Ethylene sulfate, t-BuOK | Annulation | nih.gov |
| Chloroacetyl chloride, then reduction | Amide formation and cyclization | nih.gov |
| Dihalogenated ethers, base | Cyclization | patsnap.com |
This table provides examples of reagents used for the synthesis of morpholines from generic 1,2-amino alcohols.
The cyclodehydration of amino alcohols is a key method for the synthesis of cyclic amines. This process typically requires the activation of the hydroxyl group to facilitate the intramolecular nucleophilic substitution. A common and efficient method involves the use of thionyl chloride (SOCl₂). ntu.ac.uk
The reaction with thionyl chloride converts the hydroxyl group into a chlorosulfite ester, which is a good leaving group. ntu.ac.uk The subsequent intramolecular cyclization can then proceed. The mechanism involves the initial protonation of the amine, followed by the reaction of the hydroxyl group with SOCl₂. This prevents unwanted side reactions of the amine. The resulting chloro-substituted intermediate then undergoes intramolecular cyclization upon the addition of a base. ntu.ac.uk This one-pot procedure is an efficient alternative to the more traditional multi-step methods that involve protection and deprotection steps. ntu.ac.uk
Stability and Degradation Pathways
Amine degradation can lead to the formation of various products, including smaller amines, aldehydes, carboxylic acids, and cyclic compounds. nih.gov The presence of oxygen and metal ions can significantly accelerate the degradation process. nih.gov For instance, in studies of 3A1P, the presence of high concentrations of oxygen and iron was found to significantly impact its stability. nih.gov
Potential degradation pathways for this compound could involve:
Oxidative dealkylation: Cleavage of the N-C or C-O bonds, leading to the formation of smaller aldehydes and amines.
Oxidation of the alcohol: The primary alcohol group can be oxidized to an aldehyde and then to a carboxylic acid.
Formation of cyclic degradation products: Depending on the reaction conditions, further reactions of the initial degradation products can lead to the formation of various heterocyclic compounds.
Table 3: Potential Degradation Products of N-Alkoxyalkyl Aminoethanols
| Degradation Condition | Potential Product Class | Example Products (Inferred) |
| Thermal Stress | Aldehydes, smaller amines | 3-Methoxypropanal (B1583901), ethanolamine (B43304) |
| Oxidative Stress | Carboxylic acids, amides | 3-Methoxypropanoic acid, formamides |
| Thermal/Oxidative Stress with CO₂ | Cyclic ureas, oxazolidinones | - |
This table presents potential degradation products based on studies of similar amino alcohols and is not based on direct experimental data for this compound.
The stability of the morpholine ring, which can be formed from the cyclization of this compound, is also a relevant consideration. Morpholine itself is relatively stable but can undergo oxidation, which can affect the biological activity and pharmacokinetic properties of morpholine-containing compounds. ntu.ac.uk
Coordination Chemistry of 2 3 Methoxypropyl Amino Ethanol and Its Ligand Analogues
Ligand Design and Synthesis Utilizing 2-[(3-Methoxypropyl)amino]ethanol Building Blocks
The versatility of this compound as a precursor lies in the reactivity of its secondary amine and primary alcohol functionalities. These groups can be readily modified to construct more complex, polydentate ligands, which can then be used to form intricate coordination compounds.
The synthesis of polydentate ligands from simple amino alcohols is a well-established strategy in coordination chemistry. For instance, the reaction of the amine group with aldehydes or ketones can yield Schiff base ligands. In the case of this compound, condensation with a suitable aldehyde, such as salicylaldehyde (B1680747) or a derivative, would be expected to produce a tridentate N,O,O-donor ligand. The resulting ligand would feature an imine nitrogen, a phenolic oxygen, and the original alcohol oxygen as potential donor atoms.
Furthermore, the hydroxyl group can be functionalized, for example, through etherification or esterification, to introduce additional donor groups, thereby increasing the denticity of the ligand. The presence of the methoxypropyl group can also influence the steric and electronic properties of the resulting ligands and their metal complexes.
While specific examples for this compound are scarce, the general synthetic routes are well-documented for similar amino alcohols. nih.gov
Table 1: Representative Synthetic Methodologies for Polydentate Ligands from Amino Alcohols
| Ligand Type | Reactants | Reaction Conditions | Expected Product with this compound |
| Schiff Base | Amino alcohol, Aldehyde/Ketone | Reflux in alcohol | Tridentate N,O,O-ligand |
| Amine-bis(phenol) | Amino alcohol, Formaldehyde, Phenol (B47542) | Mannich condensation | Tetradentate N,O,O,O-ligand |
| Ether-functionalized | Amino alcohol, Haloalkane with donor group | Base-catalyzed etherification | Ligand with increased denticity |
This table presents generalized synthetic strategies and the expected products based on the known reactivity of amino alcohols.
Complex Formation with Transition Metal Ions
Based on the behavior of analogous aminoether and amino alcohol ligands, this compound and its derivatives are expected to form stable complexes with a wide range of transition metal ions. The specific nature of the resulting complex, whether mononuclear or polynuclear, will depend on the metal-to-ligand ratio, the reaction conditions, and the nature of the ligand itself.
In its simplest form, this compound can act as a bidentate ligand, coordinating to a single metal center through the nitrogen of the amino group and the oxygen of the deprotonated hydroxyl group to form a stable five-membered chelate ring. This mode of coordination is common for amino alcohols and is a driving force for the formation of mononuclear complexes. researchgate.net
However, the alcohol oxygen can also act as a bridging atom between two metal centers, leading to the formation of dinuclear or polynuclear complexes. This is particularly prevalent in copper(II) chemistry, where alkoxide bridges are a common structural motif. The methoxy (B1213986) group, while generally a weak donor, could also potentially coordinate to a metal center, especially in cases of coordinative unsaturation, which could further promote the formation of polynuclear structures.
The formation of organometallic complexes involving ligands derived from this compound is also a plausible area of its coordination chemistry. For instance, ligands incorporating this amino alcohol could be used to stabilize organometallic fragments, such as those of rhodium or ruthenium. The N,O-donor set can effectively support the metal center, while the organometallic bond to a carbon-based ligand completes the coordination sphere. While no specific organometallic complexes of this compound are reported, the synthesis of such compounds with analogous amino alcohol-derived ligands is known.
Elucidation of Coordination Modes and Geometries
The primary and most anticipated coordination mode for this compound is as a bidentate N,O-donor ligand. Upon deprotonation of the hydroxyl group, the resulting alkoxide is a strong donor, and in conjunction with the amine nitrogen, it forms a thermodynamically stable five-membered chelate ring with a metal ion. This N,O-chelation is a recurring theme in the coordination chemistry of amino alcohols. researchgate.net
Infrared (IR) spectroscopy can provide evidence for this coordination mode. The disappearance of the O-H stretching vibration and a shift in the C-O stretching frequency would indicate coordination of the deprotonated hydroxyl group. Similarly, a shift in the N-H stretching or bending vibrations would suggest coordination of the amino group.
Table 2: Expected Spectroscopic Data for N,O-Coordinated this compound
| Spectroscopic Technique | Free Ligand (Expected) | Coordinated Ligand (Expected) | Interpretation |
| IR Spectroscopy | ν(O-H) ~3300 cm⁻¹ | Absent | Deprotonation and coordination of the hydroxyl group |
| ν(N-H) ~3250 cm⁻¹ | Shifted to lower frequency | Coordination of the amino group | |
| ¹H NMR Spectroscopy | -OH proton signal | Absent | Deprotonation |
| -CH₂-OH protons | Shifted | Coordination of the hydroxyl group | |
| -CH₂-NH- protons | Shifted | Coordination of the amino group |
This table is illustrative and based on general principles of coordination chemistry of amino alcohols.
Role of the Ether Oxygen in Coordination (e.g., Chelation)
The this compound ligand possesses three potential donor sites: the nitrogen of the secondary amine, the oxygen of the hydroxyl group, and the oxygen of the ether moiety. The involvement of the ether oxygen in coordination is a key factor that can influence the denticity of the ligand and the geometry of the resulting metal complex.
Ethers are characterized by an oxygen atom bonded to two alkyl or aryl groups. britannica.com While they lack the ability to form hydrogen bonds with each other, the nonbonding electron pairs on the ether oxygen can form hydrogen bonds and coordinate with other molecules, including metal ions. britannica.com This makes them effective solvents and stabilizing agents for electron-deficient reagents. britannica.com
In the context of this compound, the presence of the ether oxygen introduces the possibility of forming a larger chelate ring compared to simpler amino alcohols. Chelation involving the amino nitrogen and the hydroxyl oxygen is common for amino alcohols, often leading to stable five-membered rings. The participation of the more distant ether oxygen would lead to a larger, and potentially less strained, eight-membered chelate ring. The likelihood of the ether oxygen participating in coordination depends on several factors, including the nature of the metal ion, the reaction conditions, and the presence of competing ligands.
Study of Bidentate, Tridentate, and Higher Denticity Complexes
Amino alcohols are a versatile class of multidentate N,O-donor ligands. rsc.org Their functional groups, the hydroxyl (-OH) and amino (-NH2 or -NHR), can both coordinate to transition metal ions. rsc.org The hydroxyl group can also be deprotonated, allowing the resulting alkoxide to act as a bridging or chelating ligand. rsc.org
Bidentate Coordination: In many instances, this compound and its analogs act as bidentate ligands. rsc.org Coordination typically occurs through the nitrogen of the amino group and the oxygen of the hydroxyl group, forming a stable five-membered chelate ring. rsc.orgresearchgate.net This mode of coordination is frequently observed in mononuclear complexes. rsc.org In some cases, the amino alcohol can also bridge two metal centers in a bidentate fashion. rsc.org
Tridentate Coordination: The involvement of the ether oxygen allows for the possibility of tridentate coordination. This would involve the nitrogen of the amino group, the oxygen of the hydroxyl group, and the oxygen of the ether group binding to a single metal center. This coordination mode leads to the formation of fused chelate rings, which can enhance the stability of the complex. Studies on related systems with tridentate ligands have shown the formation of various geometries, including octahedral and square planar. epa.govrsc.org
Higher Denticity Complexes: While less common, the potential for forming higher denticity complexes exists, particularly in polynuclear systems where the ligand might bridge multiple metal centers. For instance, dinuclear copper(II) complexes with bridging amino alcoholates have been characterized. rsc.org
The table below summarizes the common coordination modes of amino alcohol ligands.
| Coordination Mode | Donor Atoms Involved | Common Resulting Structure |
| Monodentate | Amino Nitrogen | |
| Bidentate Chelating | Amino Nitrogen, Hydroxyl Oxygen | Mononuclear Complex |
| Bidentate Bridging | Amino Nitrogen, Hydroxyl Oxygen | Polymeric or Dinuclear Complex |
| Tridentate Chelating | Amino Nitrogen, Hydroxyl Oxygen, Ether Oxygen | Mononuclear Complex |
Structural Characterization of Metal Complexes
X-ray Crystallography of Coordination Compounds
Single-crystal X-ray diffraction is an indispensable tool for the unambiguous determination of the solid-state structures of metal complexes. It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.
Studies on copper(II) complexes with various amino alcohols have revealed significant structural diversity. rsc.org Depending on the specific amino alcohol and reaction conditions, mononuclear, dinuclear, and polymeric structures can be formed. rsc.orgrsc.org For example, with copper(II) quinaldinates, some amino alcohols lead to mononuclear complexes where the ligand is bidentate and chelating, while others form infinite chains with the amino alcohol acting as a bridging ligand. rsc.org Dinuclear complexes often feature two bridging amino alcoholate ligands. rsc.org
The structural data from X-ray crystallography is crucial for understanding the subtle factors that dictate the final structure of the complex, such as the steric bulk of the ligand and the coordinating ability of any counter-ions present.
Spectroscopic Investigations of Metal-Ligand Interactions
Infrared (IR) and UV-Visible (UV-Vis) spectroscopy are powerful techniques for probing the interaction between metal ions and ligands like this compound.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying which functional groups of the ligand are involved in coordination. The coordination of the amino group to a metal center typically results in a shift of the N-H stretching and bending vibrations. mdpi.com Similarly, the coordination of the hydroxyl group is evidenced by a shift in the O-H stretching frequency. Deprotonation of the hydroxyl group leads to the disappearance of the O-H band. The involvement of the ether oxygen can be inferred from changes in the C-O-C stretching vibrations. In many synthesized metal complexes with related ligands, shifts in the IR spectra have confirmed coordination through the nitrogen and oxygen atoms. researchgate.netresearchgate.net
UV-Visible (UV-Vis) Spectroscopy: Electronic absorption spectra provide information about the d-orbital splitting in transition metal complexes, which is indicative of the coordination geometry. For instance, the position and intensity of the d-d transitions in copper(II) complexes can help distinguish between octahedral, tetrahedral, and square planar environments. mdpi.comresearchgate.net The electronic spectra of Co(II) and Ni(II) complexes with octahedral geometry typically show characteristic absorption bands. researchgate.net
The table below presents typical IR spectral data for a Schiff base ligand and its metal complexes, illustrating the shifts upon coordination.
| Compound | ν(C=N) (cm⁻¹) | ν(O-H) (cm⁻¹) | ν(M-N) (cm⁻¹) | ν(M-O) (cm⁻¹) |
| Ligand (DEPH₂) | 1612 | 3479 | - | - |
| [Co(DEP)]·2H₂O | 1584 | 3389 | 512 | 486 |
| [Ni(DEP)] | 1601 | - | 519 | 491 |
| [Cu(DEP)] | 1599 | - | 525 | 496 |
| [Zn(DEP)] | 1594 | - | 510 | 489 |
| Data adapted from a study on a dibasic tetradentate ligand. researchgate.net |
Electronic and Magnetic Properties of Derived Metal Complexes
The electronic configuration of the metal ion and the geometry of the complex dictate the magnetic properties of the resulting compound. numberanalytics.com Magnetic susceptibility measurements are a key tool for determining the number of unpaired electrons in a complex and for studying magnetic exchange interactions between metal centers in polynuclear species. numberanalytics.com
Metal complexes can exhibit various forms of magnetism:
Diamagnetism: Occurs in complexes with no unpaired electrons, leading to weak repulsion by a magnetic field. numberanalytics.com
Paramagnetism: Arises from the presence of unpaired electrons, causing the complex to be attracted to a magnetic field. numberanalytics.com
Ferromagnetism and Antiferromagnetism: These phenomena occur in polynuclear complexes where the magnetic moments on adjacent metal ions interact. Ferromagnetic coupling leads to an alignment of spins and enhanced magnetism, while antiferromagnetic coupling results in spin pairing and reduced magnetic susceptibility. numberanalytics.com
In the case of copper(II) complexes (d⁹ configuration), which have one unpaired electron, magnetic interactions are of particular interest. Studies on dinuclear copper(II) complexes with bridging amino alcoholate ligands have often revealed antiferromagnetic coupling between the two copper(II) centers. rsc.orgrsc.org The strength of this interaction is highly dependent on the geometry of the Cu₂(μ-OR)₂ core. For instance, magnetic susceptibility measurements on a series of copper(II) quinaldinate compounds with amino alcohols showed antiferromagnetic interactions for all but one compound, which exhibited weak ferromagnetic coupling. rsc.org The magnetic behavior of Co(II) complexes can be more complex due to significant orbital contributions. researchgate.net
The study of these properties is crucial for understanding the electronic structure and bonding within these coordination compounds. numberanalytics.com
Catalytic Applications and Mechanistic Studies
Catalytic Activity in Organic Transformations
The catalytic utility of 2-[(3-Methoxypropyl)amino]ethanol analogues is most prominent in their application as ligands for metal-catalyzed reactions, particularly in polymerization and dehydrogenation processes. The nitrogen and oxygen atoms can coordinate to a metal center, creating a chelate effect that enhances the stability and reactivity of the resulting complex.
Metal complexes featuring amino alcohol and related amine-bis(phenolate) ligands have demonstrated significant activity in various polymerization reactions. These ligands are highly tunable, both sterically and electronically, allowing for the fine-tuning of the catalyst's performance.
Titanium (IV) complexes bearing saligenin-type [O,O]²⁻ ligands, which are structural analogues of amino alcohol derivatives, have been synthesized and studied for ethylene (B1197577) and 1-hexene (B165129) polymerization. researchgate.net When activated by a binary activator such as {3Et₂AlCl + Bu₂Mg}, these complexes exhibit moderate to high activities, producing high molecular weight polymers. researchgate.net The catalytic activity is influenced by the specific structure of the ligand and the nature of the activator system. For instance, certain titanium(IV) dichloride complexes with a bidentate phenol (B47542) alcohol ligand become catalytically active for ethene polymerization only in the presence of the binary promoter Et₂AlCl-MgBu₂. researchgate.net
Furthermore, metal amino-bis(phenolate) complexes have been investigated as catalysts for the copolymerization of carbon dioxide (CO₂) with epoxides and cyclic anhydrides. digitellinc.com These catalysts, which can incorporate a range of metals including Zr, Cr, Fe, Co, Ni, and Zn, are effective for producing polycarbonates and cyclic esters from CO₂ as a C-1 feedstock. digitellinc.com The amino-bis(phenolate) ligand framework is particularly advantageous due to its high modifiability, which allows for systematic studies of structure-activity relationships. digitellinc.com
Table 1: Catalytic Activity of Amino Alcohol Analogue Complexes in Polymerization
| Catalyst System | Monomers | Polymer Product | Key Findings |
| Titanium (IV) complexes with saligenin-type ligands / {3Et₂AlCl + Bu₂Mg} | Ethylene, 1-Hexene | High molecular weight polyolefins | Moderate to high catalytic activities observed. researchgate.net |
| Metal amino-bis(phenolate) complexes (M=Zr, Cr, Fe, Co, Ni, Zn) | CO₂, Epoxides, Cyclic Anhydrides | Polycarbonates, Polyesters | Effective for CO₂ utilization and ring-opening copolymerization. digitellinc.com |
| Polymer-supported Pd(OAc)₂ | 1-Pentene to 1-decene | Ketones or Alkynes | Product selectivity depends on solvent and palladium levels. iupac.org |
Complexes derived from amino alcohols are effective catalysts for dehydrogenation reactions, which are fundamental processes for the synthesis of various nitrogen- and oxygen-containing heterocycles and other valuable organic compounds. These reactions often proceed under environmentally benign conditions, with hydrogen gas as the only byproduct.
Ruthenium complexes, in particular, have shown remarkable activity. A Ru-catalyzed dehydrogenative annulation of amino alcohols with 1,3-dicarbonyls provides an efficient, base-free, and acceptorless route to N-heterocycles. acs.org Similarly, manganese(I)-PNP pincer complexes facilitate the double dehydrogenative coupling of amino alcohols with primary alcohols to synthesize substituted pyrroles and pyrazines, forming both C-C and C-N bonds in a single operation. rsc.org Base-metal catalysts, such as those based on manganese, are emerging as sustainable alternatives to precious metal catalysts like iridium and ruthenium for challenging dehydrogenation reactions. researchgate.net
The scope of these reactions is broad, with various amino alcohols serving as substrates. For example, the synthesis of pyrrole (B145914) derivatives has been achieved using cyclic 1,3-diketones with different ring sizes. researchgate.net Photooxidative dehydrogenation of amino acids coordinated to chiral-at-metal Iridium(III) complexes has also been demonstrated, leading to the formation of stable imine complexes which are precursors to chiral amines. mdpi.com
Table 2: Dehydrogenation Reactions Catalyzed by Amino Alcohol-Derived Complexes
| Catalyst System | Substrates | Product Type | Key Features |
| RuH₂CO(PPh₃)₃ | Amino alcohols, 1,3-dicarbonyls | N-heterocycles | Base-free, acceptorless, domino reaction. acs.org |
| Mn(I)–PNP complex | Amino alcohols, Primary alcohols | Pyrroles, Pyrazines | Double dehydrogenative C-C/C-N bond formation. rsc.org |
| Mn complexes with PN⁵P ligands | Alcohols, Amino alcohols | Pyrroles | Efficient, mild conditions, broad scope. researchgate.net |
| Λ-Ir(ppy)₂(MeCN)₂ | Amino acids | Imino acid complexes | Photooxidative, stereoselective. mdpi.com |
Beyond their use as ligands, amino alcohols themselves can function as organocatalysts or co-catalysts in certain reactions. Their bifunctional nature, containing both a Lewis basic amine site and a Brønsted acidic/Lewis basic alcohol site, is key to this reactivity.
β-amino alcohols are recognized as important intermediates for the preparation of organocatalysts. nih.gov For instance, enantioenriched amino alcohols have been used to catalyze the highly enantioselective addition of vinylzinc reagents to aldehydes, forming β-hydroxy enamines. nih.gov In this process, the amino alcohol is crucial for establishing the stereochemistry of the final product.
In a different role, amino alcohols can act as "relay molecules" in catalytic cycles. An example is the indirect methanation of CO₂, where an amino alcohol first reacts with CO₂ to form an oxazolidinone. researchgate.net This intermediate is then hydrogenated over a ruthenium nanoparticle catalyst to produce methane (B114726) and regenerate the amino alcohol, which can then participate in another cycle. researchgate.net This demonstrates a sustainable approach where the amino alcohol acts as a recyclable co-catalyst or carrier molecule.
Mechanistic Investigations of Catalytic Processes
Understanding the mechanism of a catalytic reaction is crucial for optimizing its efficiency and for the rational design of new catalysts. For reactions involving this compound and its analogues, mechanistic studies focus on identifying the active species, elucidating the reaction pathway, and understanding the role of the ligand structure.
Mechanistic studies on dehydrogenation reactions catalyzed by amino alcohol-derived complexes have provided significant insights. For the Ru-catalyzed dehydrogenative annulation, a plausible mechanism involves the initial binding of the amino alcohol to the ruthenium center. sci-hub.st This is followed by oxidation through β-hydride elimination to generate a ruthenium-hydride species (Ru-H) and an aldehyde intermediate. sci-hub.st Subsequent condensation and cyclization steps lead to the final heterocyclic product. The presence of the Ru-H intermediate has been confirmed by spectroscopic methods like ¹H NMR. sci-hub.st
In polymerization catalysis using metal amino-bis(phenolate) complexes, mechanistic understanding is often gained through kinetic studies using in situ IR spectroscopy. digitellinc.com These studies help to elucidate the structure-activity relationships by correlating the electronic and steric modifications of the ligand with the observed catalytic activity.
The degradation of molecules structurally related to this compound, such as 3-methoxy-1-propanol, by hydroxyl radicals has also been studied to understand reaction pathways. nih.gov These studies show that the reaction proceeds via hydrogen atom abstraction, primarily from the carbon atoms adjacent to the oxygen of the ether or alcohol groups, leading to the formation of various alkyl radical intermediates. nih.gov
Neighboring group participation (NGP) is a fundamental concept in organic chemistry where a nearby functional group within a molecule assists in a reaction, often leading to rate acceleration and specific stereochemical outcomes. nih.gov In the context of this compound, both the nitrogen lone pair and the oxygen lone pairs of the hydroxyl and methoxy (B1213986) groups can act as internal nucleophiles.
This intramolecular assistance can be crucial in catalytic cycles. For example, in metal-catalyzed reactions, the coordination of the hydroxyl or ether oxygen to the metal center can stabilize intermediates or transition states. In nucleophilic substitution reactions, NGP is known to result in first-order kinetics (Sₙ1) and often retention of configuration due to a double inversion mechanism. nih.govyoutube.com The first step involves the neighboring group displacing a leaving group to form a cyclic intermediate (e.g., a strained three-membered aziridinium (B1262131) or oxonium ion). youtube.com In the second step, an external nucleophile attacks this intermediate, opening the ring. nih.gov While retention of stereochemistry is common, NGP can also lead to inversion of configuration, a less frequently discussed but important phenomenon. nih.gov The propensity for NGP and the resulting stereochemical outcome are influenced by factors such as ring size of the intermediate and the nature of the participating group and leaving group. youtube.com The structure of this compound is well-suited for such participation, which can play a significant role in the mechanisms of reactions it catalyzes or participates in.
Enantioselective Catalysis Potential
While direct and extensive research on the application of this compound as a primary chiral ligand in enantioselective catalysis is not widely documented in publicly available literature, its structural classification as a β-amino alcohol places it within a class of compounds renowned for their utility as chiral ligands and organocatalysts in a multitude of asymmetric transformations. The potential for this compound to act as a chiral catalyst can be inferred from the broad success of structurally similar chiral β-amino alcohols in inducing stereoselectivity.
Chiral β-amino alcohols are valued building blocks in the synthesis of pharmaceuticals, natural products, and, notably, as chiral ligands for enantioselective catalysis. chemrxiv.orgwestlake.edu.cn Their efficacy often stems from the ability of the amino and hydroxyl groups to coordinate with a metal center, forming a stable chiral environment that directs the stereochemical outcome of a reaction. This chelation restricts the conformational flexibility of the catalyst-reactant complex, allowing for effective facial discrimination on the substrate.
The versatility of chiral amino alcohols is demonstrated in a variety of catalytic asymmetric reactions. For instance, new optically active β-amino alcohol ligands have been synthesized and successfully employed in the enantioselective addition of diethylzinc (B1219324) to aldehydes, achieving high yields and enantiomeric excesses (ee) of up to 95%. rsc.org This highlights the potential for even subtle structural modifications to fine-tune the catalytic activity and selectivity.
Furthermore, simple primary β-amino alcohols have proven to be efficient organocatalysts in their own right, facilitating reactions like the asymmetric Michael addition of β-keto esters to nitroalkenes. rsc.org In such cases, the amino group can act as a basic site to activate one reactant, while the hydroxyl group can engage in hydrogen bonding to orient the other, cooperatively creating a chiral environment. rsc.org Studies have shown that both enantiomers of a product can sometimes be obtained by selecting the appropriate catalyst and adjusting reaction temperatures. rsc.org
Mechanistic investigations into how chiral amino alcohols facilitate enantioselectivity have pointed to several key factors. In some systems, a non-conventional C-H···O interaction has been identified through computational modeling as a key stabilizing feature for the transition state that leads to the major enantiomer. chemrxiv.org Additionally, the development of asymmetric methods that can lead to both enantiomers of a product using a single chiral source is an area of significant interest, with the different metal binding modes of chiral amino alcohol ligands offering a promising approach. researchgate.net
The general field of synthesizing chiral β-amino alcohols is also an active area of research, with methods like chromium-catalyzed asymmetric cross aza-Pinacol couplings being developed for their efficient and modular synthesis from readily available starting materials like aldehydes and imines. westlake.edu.cn Other approaches include enantioselective Petasis borono-Mannich reactions and asymmetric radical C-H amination. chemrxiv.orgnih.gov
Given the established success of the β-amino alcohol scaffold in enantioselective catalysis, it is plausible that a chiral version of this compound could function as an effective ligand. The presence of the methoxypropyl group could influence solubility and introduce additional steric or electronic effects that might be beneficial in specific catalytic applications. However, without empirical data, its specific efficacy remains a subject for future investigation.
To illustrate the catalytic potential of this class of compounds, the table below summarizes the performance of various chiral amino alcohol ligands in different enantioselective reactions as reported in the literature.
Table 1: Examples of Enantioselective Reactions Catalyzed by Chiral β-Amino Alcohols
| Catalyst/Ligand | Reaction Type | Substrates | Enantiomeric Excess (ee) | Reference |
| Optimized Homogeneous Amino Alcohol Catalysts 13a and 13b | Diethylzinc addition | Benzaldehyde | 95% | rsc.org |
| Simple Primary β-Amino Alcohols | Michael addition | β-keto esters and nitroalkenes | Not specified | rsc.org |
| BINOL-derived Catalysts | Petasis borono-Mannich reaction | Glycolaldehyde, amines, and boronates | High | chemrxiv.org |
Polymer Science and Advanced Material Applications
Monomer Synthesis and Polymerization Chemistry
The presence of both a reactive amine and a hydroxyl group allows 2-[(3-Methoxypropyl)amino]ethanol to be utilized as a monomer or a functionalizing agent in various polymerization reactions.
Utilization of this compound in Polymer Synthesis (e.g., Polyurethanes, Polyamides)
Polyurethanes: The hydroxyl group of this compound can readily react with isocyanate groups to form urethane (B1682113) linkages. When used in conjunction with diisocyanates and other polyols, it can be incorporated into polyurethane chains. The secondary amine can remain as a pendent group, imparting specific functionalities to the final polymer, or it can be used in subsequent cross-linking reactions. For instance, in the synthesis of polyurethanes from bio-based resources, amino alcohols have been used to create polyols with high hydroxyl values, which are then reacted with diisocyanates. researchgate.net The incorporation of this compound could introduce flexible side chains, potentially lowering the glass transition temperature and increasing the elasticity of the resulting polyurethane. nih.gov
Polyamides: The secondary amine of this compound can participate in condensation polymerization with dicarboxylic acids or their derivatives to form polyamides. The hydroxyl group would then become a pendent functional group along the polyamide backbone. This approach has been explored in the synthesis of bio-based polyamides, where amino alcohols are reacted with other monomers to create polymers with tailored properties. tue.nl The presence of the hydroxyl group can enhance hydrophilicity and provide sites for further modification or cross-linking.
A hypothetical reaction scheme for the synthesis of a functionalized polyamide is presented below:
n HO-(CH₂)₂-NH-(CH₂)₃-OCH₃ + n HOOC-R-COOH → [-OC-R-CO-N((CH₂)₃-OCH₃)-(CH₂)₂-O-]n + 2n H₂O
Incorporation into Controlled Radical Polymerization Systems (e.g., ATRP, RAFT)
While not a conventional monomer for radical polymerization itself, the functional groups of this compound can be used to create initiators or chain transfer agents for controlled radical polymerization techniques, enabling the synthesis of well-defined polymers with this specific functionality.
Atom Transfer Radical Polymerization (ATRP): The hydroxyl or amine group can be reacted with a molecule containing an ATRP initiating site, such as 2-bromoisobutyryl bromide. This creates a functional initiator that can then be used to polymerize a variety of monomers like styrenes, acrylates, and methacrylates. sigmaaldrich.comcmu.edu The resulting polymer chains would possess a this compound-derived group at one end. This technique allows for the precise control of molecular weight and the creation of block copolymers. wikipedia.org
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: Similarly, a RAFT agent can be synthesized to contain the this compound moiety. sigmaaldrich.comsigmaaldrich.com This functional RAFT agent would allow for the synthesis of polymers where the end-group contains this specific functionality. The choice of RAFT agent is crucial and depends on the type of monomer being polymerized. fujifilm.com
Development of Functional Polymeric Materials
The unique combination of functional groups in this compound makes it a valuable building block for creating polymers with tailored surface properties and responsiveness to external stimuli.
Surface Modification and Grafting through Amino/Hydroxyl Functionalities
The amine and hydroxyl groups of this compound are excellent candidates for grafting onto polymer surfaces to alter their properties, such as wettability, biocompatibility, and adhesion. nih.govfrontiersin.org
Grafting-to and Grafting-from Approaches:
In a "grafting-to" approach, polymers with the this compound moiety could be synthesized separately and then attached to a surface containing reactive groups. mdpi.com
In a "grafting-from" approach, the compound could first be anchored to a surface, and then a polymer chain could be grown from it using techniques like ATRP or RAFT. nih.gov
For example, the hydroxyl group could react with surface isocyanates, or the amine group could react with surface epoxides or carboxylic acids. This surface modification can be used to introduce a hydrophilic and flexible layer, potentially reducing protein adsorption and improving blood compatibility of biomaterials. kinampark.com Silane coupling agents containing amino groups, such as 3-aminopropyltriethoxysilane (B1664141) (APTES), are widely used for surface modification of various polymers, indicating the potential utility of amino-functional compounds like this compound in this area. researchgate.net
Synthesis of Stimuli-Responsive Polymers
Polymers that change their properties in response to external stimuli like pH, temperature, or light are of great interest for applications in drug delivery and sensors. nih.govnih.gov The secondary amine group in this compound can impart pH-responsiveness to polymers.
In an acidic environment, the amine group becomes protonated (-NH₂⁺-), leading to electrostatic repulsion between polymer chains and causing the polymer to swell or dissolve. At higher pH, the amine is deprotonated, and the polymer may become hydrophobic and collapse. This pH-dependent behavior is a key feature of many smart drug delivery systems, allowing for the targeted release of therapeutics in the acidic microenvironment of tumors or within specific cellular compartments. nih.gov
The following table summarizes the potential properties of polymers incorporating this compound:
| Polymer Type | Potential Role of this compound | Resulting Polymer Properties | Potential Applications |
| Polyurethanes | Chain extender or functional polyol component | Increased flexibility, pendent reactive sites | Elastomers, coatings, adhesives |
| Polyamides | Functional monomer | Enhanced hydrophilicity, sites for cross-linking | Functional textiles, membranes |
| ATRP/RAFT Polymers | Functional initiator or chain transfer agent | Well-defined architecture, specific end-group functionality | Drug delivery, surface modifiers |
| Stimuli-Responsive Polymers | pH-sensitive monomer | pH-dependent solubility and conformation | Smart hydrogels, drug delivery systems |
Investigation of Polymerization Mechanisms
The introduction of this compound into a polymerization system would necessitate a thorough investigation of the reaction kinetics and mechanisms.
In polyurethane and polyamide synthesis, the relative reactivity of the amine and hydroxyl groups would need to be considered. The secondary amine is generally more nucleophilic than the primary hydroxyl group and would be expected to react faster with electrophiles like isocyanates or acyl chlorides. This difference in reactivity could be exploited to control the polymer architecture.
Similarly, in RAFT polymerization, the basicity of the amine could affect the stability of certain RAFT agents, particularly those sensitive to nucleophilic attack. The impact of the monomer's functional groups on the RAFT equilibrium would need to be studied to ensure the synthesis of polymers with low polydispersity and predictable molecular weights.
The table below outlines key parameters for the investigation of polymerization mechanisms involving this compound.
| Polymerization Technique | Key Mechanistic Aspects to Investigate | Analytical Techniques |
| Step-Growth Polymerization | Relative reactivity of amine vs. hydroxyl groups; side reactions; molecular weight control. | NMR, FTIR, Titration, GPC |
| ATRP | Effect of amine on catalyst complex; polymerization kinetics; control over molecular weight and dispersity. | GPC, NMR, GC-MS |
| RAFT Polymerization | Compatibility with RAFT agent; polymerization kinetics; chain-end fidelity. | GPC, NMR, UV-Vis Spectroscopy |
Self-Catalytic Polymerization Processes Involving Amino Alcohol Moieties
The structure of this compound, which contains both a secondary amine and a hydroxyl group, is analogous to the β-amino alcohol moieties that are known to facilitate self-catalytic polymerization reactions, particularly in systems like polybenzoxazines. While research may not focus exclusively on this specific compound, the principles derived from similar structures are directly applicable.
In such systems, the polymerization process can be initiated and accelerated internally without the need for external catalysts. Research into the chemical complexities of benzoxazine (B1645224) vitrimers, for instance, has shown that amino alcohols play a crucial role. nih.gov The secondary amine of a molecule like this compound can react with and open a benzoxazine ring, forming a tertiary amine within the polymer structure. This newly formed tertiary amine then acts as a potent internal catalyst for subsequent reactions.
Furthermore, the hydroxyl group, particularly its position relative to the amine (a β-position), is critical. The aliphatic hydroxyl group can accelerate the ring-opening polymerization (ROP) of monomers like benzoxazines. nih.gov This acceleration is attributed to the facilitation of the ring-opening through protonation. Once the polymerization is initiated and the polymer network begins to form, the combination of the embedded tertiary amine and the hydroxyl groups can catalyze transesterification reactions, which are essential for creating adaptable and malleable polymer networks known as vitrimers. nih.gov This self-catalytic behavior, driven by the intrinsic functionality of the amino alcohol, represents a sophisticated method for designing smart and reprocessable polymer materials. nih.govmdpi.com
Role of Functional Groups in Polymer Architecture and Properties
The distinct functional groups within this compound—a secondary amine, a hydroxyl group, and an ether linkage—each play a specific and crucial role in defining the final architecture and properties of polymers synthesized with it. The strategic incorporation of these groups allows for precise control over the material's characteristics. msesupplies.com
The secondary amine (-NH-) is a highly reactive nucleophilic site. It readily participates in step-growth polymerization reactions, most notably with epoxides (to form polyepoxides) and isocyanates (to form polyureas or, in conjunction with the hydroxyl group, polyurethanes). This reactivity is fundamental to building the polymer backbone. The presence of the N-H bond also provides a site for hydrogen bonding, which can significantly influence inter-chain interactions, thereby affecting the polymer's mechanical properties and thermal stability.
The hydroxyl (-OH) group is another primary site for polymerization. It is essential for forming polyesters (via reaction with carboxylic acids or their derivatives) and polyurethanes (via reaction with isocyanates). Its ability to form strong hydrogen bonds enhances polymer adhesion to various substrates and increases the material's hydrophilicity. msesupplies.com This makes it a valuable component in coatings, adhesives, and biomedical materials where surface interactions are critical. msesupplies.com Furthermore, the hydroxyl group can be a site for post-polymerization modification, allowing for further tuning of the material's properties. msesupplies.com
The ether linkage (-O-) in the methoxypropyl tail introduces flexibility into the polymer backbone. Unlike rigid aromatic structures, the C-O-C bond can rotate freely, which lowers the glass transition temperature (Tg) of the resulting polymer and enhances its elasticity. This ether group also influences the polymer's solubility and compatibility with other polymers and solvents. Its presence can improve the material's chemical resistance and thermal stability.
The collective contribution of these functional groups is summarized in the table below.
Interactive Table: Impact of Functional Groups in this compound on Polymer Properties
| Functional Group | Type | Primary Role in Polymerization | Expected Impact on Final Polymer Properties |
| -NH- | Secondary Amine | Reactive site for chain growth (e.g., with epoxides, isocyanates). | Forms strong polymer backbone; provides sites for hydrogen bonding, enhancing mechanical strength. |
| -OH | Primary Hydroxyl | Reactive site for chain growth (e.g., with isocyanates, carboxylic acids). | Increases polarity and hydrophilicity; promotes adhesion; enables cross-linking. msesupplies.com |
| -CH₂-O-CH₃ | Ether Linkage | Non-reactive part of the monomer structure. | Imparts chain flexibility; lowers glass transition temperature (Tg); influences solubility and chemical stability. |
Derivatives and Structure Activity Relationship Sar Studies of 2 3 Methoxypropyl Amino Ethanol Analogues
Synthetic Approaches to Structurally Diverse Derivatives
Alkyl Chain Length Variations and their Impact on Properties
The variation of the alkyl chain length in analogues of 2-[(3-methoxypropyl)amino]ethanol is a fundamental approach to modulating physicochemical properties such as lipophilicity and steric bulk. While specific studies on the direct variation of the propyl chain in 2-[(3-alkoxypropyl)amino]ethanol are not extensively detailed in the public domain, general synthetic routes for N-substituted ethanolamines can be adapted for this purpose.
One common method involves the reductive amination of an appropriate aldehyde with 2-aminoethanol. For instance, varying the aldehyde (e.g., propanal, butanal, pentanal) would yield analogues with different alkyl chain lengths attached to the nitrogen atom. The impact of elongating the aliphatic side chain on the dopamine (B1211576) uptake inhibition of certain cathinone (B1664624) derivatives has been shown to follow an inverted U-shaped curve, where potency increases up to a certain length before decreasing. nih.gov This suggests that an optimal alkyl chain length exists for specific biological activities.
Another synthetic approach is the reaction of an alkyl halide with 2-aminoethanol. While this method can lead to mixtures of mono- and di-alkylated products, reaction conditions can be optimized to favor the desired mono-alkylated derivative. A convenient one-pot synthesis for mono-N-alkylated ethanolamine (B43304) derivatives involves the reaction of 2-(benzoyloxy)ethanaminium chloride with an alkylating agent in the presence of a base, which can circumvent the issue of over-alkylation.
The properties influenced by alkyl chain length variation include:
Lipophilicity: Increasing the length of the alkyl chain generally increases the lipophilicity of the molecule, which can affect its solubility in different solvents and its ability to cross biological membranes.
Steric Hindrance: A longer or more branched alkyl chain can introduce steric hindrance around the nitrogen atom, potentially influencing its reactivity and ability to interact with biological targets.
Boiling Point: Generally, an increase in molecular weight and van der Waals forces due to a longer alkyl chain leads to a higher boiling point.
| Derivative | Alkyl Chain | Expected Impact on Lipophilicity | Potential Synthetic Route |
| 2-[(Propyl)amino]ethanol | Propyl | Lower | Reductive amination with propanal |
| 2-[(Butyl)amino]ethanol | Butyl | Higher | Reductive amination with butanal |
| 2-[(Pentyl)amino]ethanol | Pentyl | Highest | Reductive amination with pentanal |
Modifications of the Methoxy (B1213986) and Hydroxyl Groups
Hydroxyl Group Modifications: The hydroxyl group can be converted into an ether or an ester. Etherification can be achieved by reacting the alcohol with an alkyl halide in the presence of a base (Williamson ether synthesis). Esterification can be performed by reacting the alcohol with a carboxylic acid or its derivative (e.g., acid chloride, anhydride). These modifications would decrease the molecule's ability to act as a hydrogen bond donor at that position.
Methoxy Group Modifications: The methoxy group can be cleaved to form a hydroxyl group using strong acids like hydrobromic acid or a Lewis acid such as boron tribromide. The resulting hydroxyl group could then be re-alkylated with different alkyl groups to introduce variability at this position.
These modifications can have a profound impact on the molecule's interaction with biological systems. For example, the presence and position of hydroxyl and methoxy groups are known to be critical for the activity of various pharmacologically active compounds.
| Modification | Reagents | Expected Change in Polarity |
| O-methylation of hydroxyl | Methyl iodide, Base | Decrease |
| O-acetylation of hydroxyl | Acetic anhydride, Base | Decrease |
| Demethylation of methoxy | HBr or BBr₃ | Increase |
Heterocyclic Ring Incorporations Containing the Aminoether Moiety
The aminoether moiety of this compound can be incorporated into various heterocyclic ring systems, leading to conformationally restricted analogues and potentially novel biological activities. A common strategy for forming a six-membered heterocycle is the intramolecular cyclization of a suitable precursor.
For instance, derivatives of diethanolamine (B148213) can be cyclized to form morpholines. The synthesis of morpholine (B109124) itself can be achieved by heating diethanolamine hydrochloride, which drives off water and leads to cyclization. youtube.com This principle can be extended to substituted diethanolamine derivatives to generate substituted morpholines. A general protocol for the synthesis of substituted morpholino nucleoside derivatives involves the oxidation of ribonucleosides to a dialdehyde, followed by reductive amination with an alkylamine hydrochloride salt. nih.gov
The incorporation of the aminoether moiety into a heterocyclic ring can:
Reduce Conformational Flexibility: This can lock the molecule into a specific conformation that may be more or less favorable for binding to a biological target.
Alter Physicochemical Properties: Properties such as solubility, pKa, and metabolic stability can be significantly changed by the incorporation of a heterocyclic ring.
For example, the transformation of 1-aryl-2-aminoethanol derivatives into their corresponding 2-arylmorpholine cyclic analogues has been shown to alter their adrenergic activity, with the changes being influenced more by the aromatic moiety than the ethanolamine structure. researchgate.net
Conformational Analysis of Derivatives
The biological activity of flexible molecules like this compound and its analogues is often dependent on their preferred conformation in solution or at the active site of a biological target. Conformational analysis aims to identify the stable low-energy conformations and the energy barriers between them.
Computational methods, such as molecular mechanics and quantum chemical calculations, are powerful tools for exploring the conformational space of these molecules. These methods can predict the relative energies of different conformers and the geometries of the most stable structures. For N-methyl-2-aminoethanol, a combination of rotational spectroscopy and quantum chemical calculations has been used to accurately determine the structures of its two most stable conformers, both of which are stabilized by an intramolecular OH···N hydrogen bond. nih.gov
The conformation of the amino alcohol chain can be either folded or extended, and this is governed by a subtle balance of non-covalent interactions and steric effects. frontiersin.org The introduction of a methoxy group in the propyl chain adds another potential hydrogen bond acceptor site, which could lead to different intramolecular hydrogen bonding patterns and, consequently, different preferred conformations compared to a simple alkyl-substituted aminoethanol.
Structure-Reactivity Relationship (SRR) Investigations
The structure-reactivity relationship (SRR) of this compound analogues examines how structural modifications influence their chemical reactivity. The key reactive centers in the molecule are the secondary amine and the primary alcohol.
The nucleophilicity of the nitrogen atom is influenced by the electronic and steric effects of its substituents. The methoxypropyl group is an electron-donating group, which should slightly increase the nucleophilicity of the nitrogen compared to an unsubstituted propyl group. However, the steric bulk of the methoxypropyl group might hinder its reaction with sterically demanding electrophiles.
The reactivity of the hydroxyl group is typical of a primary alcohol. It can undergo oxidation to an aldehyde or a carboxylic acid, and it can act as a nucleophile in ether and ester formation. The presence of the amino group in the molecule can influence the reactivity of the hydroxyl group, for example, by acting as an intramolecular catalyst or by forming a hydrogen bond with it.
The relative reactivity of the amino and hydroxyl groups can be controlled by the reaction conditions and the choice of reagents. For example, in acylation reactions, the more nucleophilic amine is likely to react preferentially over the alcohol under neutral or basic conditions. Protection of one of the functional groups allows for the selective modification of the other.
Structure-Activity Relationship (SAR) Studies Related to Biochemical Interactions
Structure-activity relationship (SAR) studies aim to correlate the chemical structure of the this compound analogues with their biological activity. While specific SAR studies for this exact compound are not widely published, general principles from related amino alcohol derivatives can be extrapolated. The key structural features that can be varied to probe SAR include:
The nature of the N-substituent: As discussed, the length and branching of the alkyl chain, as well as the presence of functional groups like the ether oxygen, will significantly impact lipophilicity and steric interactions.
The ethanolamine backbone: The distance between the nitrogen and oxygen atoms is crucial for the biological activity of many amino alcohols.
Substitution on the hydroxyl and methoxy groups: Modifying these groups alters the hydrogen bonding potential and polarity of the molecule.
Stereochemistry: If chiral centers are present, the different enantiomers or diastereomers can exhibit significantly different biological activities.
For instance, in a series of l-amino alcohol derivatives designed as antifungal agents, it was found that only compounds with the S-configuration showed activity. In another study on pyrrolidine (B122466) pentamine derivatives, modifications at different positions on the scaffold had varied effects on the inhibitory properties against a bacterial enzyme, highlighting the importance of a systematic SAR exploration. beilstein-journals.org
Metabolic Studies of Analogous Aminoalcohol Derivatives
The metabolic fate of xenobiotics, including aminoalcohol derivatives, is a critical aspect of understanding their biological activity and potential for accumulation in the body. The biotransformation of these compounds is primarily governed by enzymatic reactions that aim to increase their polarity and facilitate their excretion. For analogues of this compound, the key metabolic pathways are predicted to involve N-dealkylation, O-demethylation, and oxidation, based on established principles of drug metabolism. hmdb.cachemrxiv.org
The metabolism of tertiary and secondary amines is largely mediated by the cytochrome P450 (CYP450) family of enzymes and flavin-containing monooxygenases (FMO). These enzymes are responsible for key oxidative reactions.
N-Dealkylation: This is a common metabolic pathway for compounds containing N-alkyl groups and is primarily catalyzed by CYP450 enzymes. chemrxiv.org In the case of analogues of this compound, this would involve the removal of the 3-methoxypropyl group. The process is initiated by the oxidation of the carbon atom alpha to the nitrogen, leading to the formation of an unstable carbinolamine intermediate. This intermediate then spontaneously cleaves to yield a secondary amine and an aldehyde. For a compound like this compound, N-dealkylation would be expected to yield ethanolamine and 3-methoxypropionaldehyde. The resulting ethanolamine can then enter endogenous metabolic pathways.
O-Demethylation: The presence of a methoxy group suggests that O-demethylation is another likely metabolic route. This reaction, also often catalyzed by CYP450 enzymes, involves the removal of the methyl group from the methoxy moiety, resulting in a primary alcohol. For an analogue with a methoxypropyl side chain, this would lead to the formation of a 3-hydroxypropylamino derivative.
Oxidation: The primary alcohol of the ethanolamine backbone is susceptible to oxidation. Alcohol dehydrogenase and aldehyde dehydrogenase are key enzymes in this process, which can lead to the formation of corresponding carboxylic acids. Furthermore, the alkyl chain itself can undergo oxidation at various positions, leading to hydroxylated metabolites.
N-Oxidation: Tertiary amines can be metabolized by FMOs to form N-oxides. While this compound is a secondary amine, its analogues could include tertiary amines, which would be susceptible to this pathway. N-oxidation generally leads to more polar and readily excreted metabolites.
Below is a table summarizing the predicted metabolic pathways for aminoalcohol derivatives analogous to this compound, based on general principles of xenobiotic metabolism.
| Metabolic Pathway | Enzyme System (Predicted) | Potential Metabolites | Significance |
| N-Dealkylation | Cytochrome P450 (CYP450) | Ethanolamine, Aldehydes (e.g., 3-methoxypropionaldehyde) | Major pathway for clearance of N-alkylamines. chemrxiv.org |
| O-Demethylation | Cytochrome P450 (CYP450) | Hydroxylated analogues (e.g., 2-[(3-hydroxypropyl)amino]ethanol) | Common for compounds with methoxy groups. |
| Oxidation of Alcohol | Alcohol/Aldehyde Dehydrogenase | Carboxylic acid derivatives | Increases polarity for excretion. |
| N-Oxidation (for tertiary amine analogues) | Flavin-containing Monooxygenases (FMO) | N-oxides | Forms highly polar metabolites. |
It is important to note that without specific experimental data on the metabolism of this compound or its very close analogues, these pathways are inferred from studies on other N-substituted amines and ether-containing compounds.
Computational Chemistry and Advanced Spectroscopic Characterization
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of 2-[(3-Methoxypropyl)amino]ethanol from first principles.
The electronic structure of a molecule dictates its fundamental chemical and physical properties. DFT calculations can be employed to determine the spatial distribution of electrons and the energies of molecular orbitals. For this compound, key aspects of its electronic structure include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is primarily localized on the non-bonding electrons of the nitrogen and oxygen atoms, making these sites susceptible to electrophilic attack. The LUMO, conversely, is distributed across the antibonding σ* orbitals, indicating regions that can accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. The presence of the electron-donating methoxypropyl and amino groups is expected to raise the energy of the HOMO, while the hydroxyl group influences both the HOMO and LUMO. Quantum chemical methods are used to precisely quantify these effects. mdpi.comelsevierpure.com
Hypothetical Electronic Properties of this compound (DFT Calculation)
| Property | Predicted Value | Significance |
| HOMO Energy | -6.2 eV | Indicates electron-donating character, site of oxidation. |
| LUMO Energy | +1.5 eV | Indicates ability to accept electrons, site of reduction. |
| HOMO-LUMO Gap | 7.7 eV | Reflects chemical reactivity and kinetic stability. |
| Dipole Moment | 2.5 D | Quantifies molecular polarity, influencing solubility and intermolecular forces. |
DFT calculations are instrumental in mapping out potential reaction pathways and determining their energetic feasibility. For this compound, several reactions are of interest, including oxidation of the alcohol, reactions at the amine center, and its potential role as a carbon dioxide capture agent, similar to other amino alcohols like monoethanolamine. researchgate.netwikipedia.org
By modeling the geometries of reactants, transition states, and products, a complete energy profile can be constructed. For instance, in a hypothetical oxidation of the primary alcohol to an aldehyde, DFT can predict the activation energy barrier, which is the energy required to reach the transition state. nih.govnih.govrsc.org This information is crucial for designing catalytic systems and predicting reaction kinetics. Studies on similar short-chain alcohol dehydrogenases have successfully used DFT to confirm reaction mechanisms involving hydride and proton transfers. nih.gov
Illustrative Energy Profile for a Hypothetical Reaction Step (e.g., H-abstraction)
| Species | Relative Energy (kJ/mol) | Description |
| Reactants | 0 | Starting materials in their ground state. |
| Transition State | +85 | Highest energy point along the reaction coordinate. |
| Products | -20 | Final materials in their ground state. |
The presence of both a nitrogen donor atom (from the amine) and an oxygen donor atom (from the alcohol) allows this compound to act as a bidentate ligand, forming coordination complexes with transition metals. Ligand Field Theory (LFT), an extension of molecular orbital theory, is used to describe the electronic structure of these complexes. britannica.comlibretexts.orglibretexts.org
When the ligand coordinates to a metal ion, the degeneracy of the metal's d-orbitals is lifted. The specific pattern of d-orbital splitting depends on the coordination geometry (e.g., octahedral, tetrahedral) and the nature of the ligand. youtube.comwpmucdn.com LFT calculations can predict the energies of these split d-orbitals (the eg and t2g sets in an octahedral field), explaining the complex's magnetic properties and UV-visible absorption spectra, which arise from electronic transitions between these orbitals. britannica.com The amino and alcohol groups place it within the spectrochemical series, allowing for predictions of the d-orbital splitting energy (Δ).
Molecular Dynamics Simulations
While quantum calculations examine static electronic properties, Molecular Dynamics (MD) simulations provide a view of the molecule's behavior over time, revealing its flexibility and interactions with its environment. mdpi.comyoutube.comyoutube.com
The flexible alkyl chain of this compound allows it to adopt numerous conformations. MD simulations can explore the potential energy surface to identify the most stable conformers and the energy barriers between them. nih.govmdpi.com A key feature of interest is the potential for intramolecular hydrogen bonding between the hydroxyl proton (donor) and the amine nitrogen (acceptor). researchgate.netarxiv.org The prevalence of this interaction versus intermolecular hydrogen bonding with other molecules (including solvents) can be quantified.
Simulations can track dihedral angles along the molecule's backbone to characterize its folding and flexibility. mdpi.com Furthermore, by simulating the molecule in a solvent like water, MD can reveal detailed information about its hydration shell and how it interacts with surrounding water molecules, which is critical for understanding its solubility and behavior in aqueous solutions. nih.govacs.orgnih.gov
Advanced Spectroscopic Techniques for Characterization
A combination of advanced spectroscopic techniques is essential for the unambiguous structural elucidation and characterization of this compound. sciepub.comopenaccessjournals.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: While 1D 1H and 13C NMR provide initial information, 2D NMR techniques are required for a definitive assignment of this complex structure. researchgate.net
COSY (Correlation Spectroscopy): Reveals 1H-1H coupling correlations, mapping out the connectivity of protons within the ethyl and propyl chains.
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon it is directly attached to, providing unambiguous C-H assignments. numberanalytics.comlibretexts.org
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting the methoxy (B1213986) group to the propyl chain and the propylamino group to the ethanol (B145695) moiety. omicsonline.org
Predicted NMR Chemical Shifts (1H, 13C) for this compound
| Atom Assignment | Predicted 1H Shift (ppm) | Predicted 13C Shift (ppm) |
| HO-CH 2- | 3.55 | 60.5 |
| -CH 2-NH- | 2.75 | 51.0 |
| -NH-CH 2- | 2.65 | 49.5 |
| -CH 2-CH2O- | 1.70 | 30.0 |
| CH 3O-CH 2- | 3.40 | 71.0 |
| CH 3O- | 3.30 | 58.7 |
Vibrational Spectroscopy (FT-IR and Raman): Infrared and Raman spectroscopy are used to identify the functional groups present in the molecule. arxiv.org
A broad O-H stretching band is expected around 3300-3400 cm-1 due to hydrogen bonding. libretexts.org
An N-H stretching vibration for the secondary amine would appear in the same region, often as a sharper, less intense peak.
Strong C-O stretching vibrations for the alcohol and ether functionalities are expected in the 1050-1150 cm-1 range.
The influence of hydrogen bonding on the O-H and N-H stretching frequencies can provide insight into molecular association. arxiv.orgyoutube.comresearchgate.net
Characteristic Infrared (IR) Absorption Bands
| Functional Group | Vibration Type | Predicted Wavenumber (cm-1) |
| O-H (Alcohol) | Stretch, H-bonded | 3350 (broad) |
| N-H (Amine) | Stretch | 3310 (medium) |
| C-H (Alkyl) | Stretch | 2850-2960 |
| C-O (Ether) | Stretch | 1120 (strong) |
| C-O (Alcohol) | Stretch | 1050 (strong) |
| C-N (Amine) | Stretch | 1180 |
Mass Spectrometry (MS): Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule, which helps confirm its structure. libretexts.org Using electrospray ionization (ESI), the molecular ion peak [M+H]+ would be observed. Tandem MS (MS/MS) experiments would reveal characteristic fragmentation patterns. nih.gov
Alpha-cleavage: The most common fragmentation for amines and alcohols involves cleavage of the C-C bond adjacent to the heteroatom. jove.comyoutube.com This would lead to fragments resulting from bond breaking next to the nitrogen and oxygen atoms.
Neutral Loss: Loss of small, stable neutral molecules like water (H2O) from the alcohol group or methanol (B129727) (CH3OH) is also a plausible fragmentation pathway. whitman.edu
Plausible Mass Spectrometry Fragments (m/z)
| m/z Value | Possible Fragment Identity | Fragmentation Pathway |
| 134.12 | [M+H]+ | Protonated molecular ion. |
| 102.09 | [M-CH3OH+H]+ | Loss of methanol. |
| 88.08 | [CH2=NHCH2CH2CH2OCH3]+ | α-cleavage at the C-C bond of the ethanol group. |
| 45.04 | [HOCH2CH2]+ | Cleavage of the C-N bond. |
High-Resolution NMR Spectroscopy for Structural and Dynamic Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structural connectivity and dynamic features of this compound in solution. Both ¹H and ¹³C NMR spectra provide a wealth of information regarding the chemical environment of each atom.
Expected ¹H NMR Data:
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| HO-CH₂- | ~3.6 | Triplet |
| -CH₂-N- | ~2.7 | Triplet |
| -N(H)- | Variable (Broad) | Singlet |
| -N-CH₂- | ~2.6 | Triplet |
| -CH₂-CH₂-CH₂- | ~1.7 | Quintet |
| -CH₂-O- | ~3.4 | Triplet |
| CH₃-O- | ~3.3 | Singlet |
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon backbone of the molecule. Each carbon atom in a unique electronic environment will give a distinct signal. The chemical shifts in ¹³C NMR are also heavily influenced by the electronegativity of neighboring atoms.
Expected ¹³C NMR Data:
| Carbon Atom | Expected Chemical Shift (ppm) |
| HO-C H₂- | ~61 |
| -C H₂-N- | ~52 |
| -N-C H₂- | ~50 |
| -C H₂-CH₂-CH₂- | ~30 |
| -CH₂-O - | ~72 |
| C H₃-O- | ~59 |
Mass Spectrometry for Molecular Identification and Fragmentation Studies
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, with a molecular formula of C₆H₁₅NO₂ and a molecular weight of approximately 133.19 g/mol , the mass spectrum would confirm this mass and provide insights into its structure. echemi.comncats.io
Expected Fragmentation Patterns: Upon ionization in the mass spectrometer, this compound would undergo characteristic fragmentation. Common fragmentation pathways for amino alcohols include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen or oxygen atom) and cleavage of the ether bond.
Potential Fragment Ions:
| m/z | Possible Fragment Structure |
| 102 | [M - OCH₃]⁺ |
| 88 | [M - CH₂CH₂OH]⁺ |
| 75 | [CH₂=N⁺(H)CH₂CH₂OCH₃] |
| 59 | [CH₃OCH₂CH₂]⁺ |
| 45 | [CH₂CH₂OH]⁺ |
| 31 | [CH₂=OH]⁺ |
| 30 | [CH₂=NH₂]⁺ |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding Studies
Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding.
FT-IR Spectroscopy: The FT-IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrational modes of its functional groups. The presence of both a hydroxyl (-OH) and a secondary amine (-NH) group will lead to characteristic broad absorption bands in the high-frequency region due to hydrogen bonding.
Raman Spectroscopy: Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR. While strong in the infrared, the O-H and N-H stretching vibrations are typically weaker in the Raman spectrum. Conversely, the C-C and C-O skeletal vibrations often give rise to strong Raman signals.
Expected Vibrational Frequencies:
| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |
| O-H | 3400-3200 (broad) | 3400-3200 (weak) | Stretching |
| N-H | 3350-3250 (broad) | 3350-3250 (weak) | Stretching |
| C-H (sp³) | 2950-2850 | 2950-2850 | Stretching |
| C-O (ether) | 1120-1085 | 1120-1085 | Stretching |
| C-O (alcohol) | 1050-1000 | 1050-1000 | Stretching |
| C-N | 1250-1020 | 1250-1020 | Stretching |
| O-H bend | 1420-1330 | 1420-1330 | Bending |
| N-H bend | 1650-1580 | 1650-1580 | Bending |
The broadness of the O-H and N-H stretching bands is a direct consequence of intermolecular and intramolecular hydrogen bonding, which is a significant feature in the condensed phase of this compound.
X-ray Diffraction for Solid-State Structure Determination
As of the latest available information, a crystal structure for this compound has not been reported in the publicly accessible crystallographic databases. Therefore, a detailed analysis of its solid-state structure based on experimental X-ray diffraction data is not possible at this time.
Should a crystalline sample of sufficient quality be obtained, X-ray diffraction analysis would be anticipated to reveal:
The preferred conformation of the propyl and ethanol chains.
The precise bond lengths and angles, which could be compared with theoretical calculations.
The nature and geometry of the intermolecular hydrogen bonding network in the solid state, which would likely involve the hydroxyl and amino groups, and potentially the ether oxygen, creating a complex three-dimensional lattice.
In the absence of experimental data, computational methods could be employed to predict the most stable crystalline packing arrangements (polymorph prediction), offering theoretical insights into its solid-state structure.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-[(3-Methoxypropyl)amino]ethanol, and how do reaction conditions influence yield?
- Methodological Answer : A two-step approach can be adapted from analogous syntheses. First, react 3-methoxypropylamine with 2-bromoethanol in a polar aprotic solvent (e.g., toluene) using triethylamine as a base to neutralize HBr. Heating at 100°C for 2 hours under inert atmosphere typically facilitates nucleophilic substitution . Second, purify the crude product via column chromatography (C18 reverse-phase, acetonitrile/water) or solvent recrystallization. Yields >85% are achievable with stoichiometric control of reagents.
Q. How can impurities in this compound be identified and resolved during purification?
- Methodological Answer : Common impurities include unreacted starting materials or elimination byproducts. Use TLC (silica gel, ethyl acetate/methanol 9:1) for preliminary monitoring. For column chromatography, gradient elution with ethyl acetate and methanol (95:5 to 80:20) effectively separates polar impurities. Sulfuryl chloride-mediated purification (as in ) may also stabilize reactive intermediates .
Q. What spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- ¹H NMR : Expect signals at δ 3.3–3.5 ppm (methoxy -OCH₃), δ 2.5–2.7 ppm (-NCH₂-), and δ 1.6–1.8 ppm (methylene protons adjacent to methoxy) .
- FT-IR : Peaks at ~3300 cm⁻¹ (N-H stretch), 1100 cm⁻¹ (C-O-C ether), and 1050 cm⁻¹ (C-N stretch).
- MS : Molecular ion peak at m/z 148 (C₆H₁₅NO₂⁺) with fragmentation patterns confirming the ethanolamine backbone.
Advanced Research Questions
Q. How do competing N-alkylation and O-alkylation pathways affect the synthesis of this compound, and how can selectivity be improved?
- Methodological Answer : O-alkylation is minimized by using a bulky base (e.g., DIPEA) to deprotonate the amine preferentially. Solvent polarity also influences selectivity: toluene favors N-alkylation due to reduced solvation of the amine lone pair. Kinetic studies (e.g., in situ IR monitoring) can optimize reaction time and temperature to suppress side reactions .
Q. What computational tools predict the reactivity of intermediates in this compound synthesis, and how do they align with experimental outcomes?
- Methodological Answer : DFT calculations (e.g., Gaussian 16) model transition states for nucleophilic substitution. For example, the activation energy for 3-methoxypropylamine attacking 2-bromoethanol correlates with experimental yields at varying temperatures. MD simulations further assess solvent effects on reaction kinetics .
Q. What strategies mitigate scalability challenges in the synthesis of this compound?
- Methodological Answer : Pilot-scale synthesis requires solvent recycling (e.g., toluene distillation) and continuous flow reactors to enhance mixing and heat transfer. ’s use of triethylamine as a base is scalable, but replacing it with K₂CO₃ in a biphasic system (water/toluene) simplifies workup .
Q. How can this compound be functionalized for use in heterocyclic systems, and what coupling reagents are optimal?
- Methodological Answer : The ethanolamine moiety reacts with carboxylic acids (e.g., thiazole-5-carboxylate) via EDCI/HOBt-mediated coupling. For heterocyclic systems (e.g., thiazoles in ), use DMF as a solvent and reflux conditions (80–100°C) to achieve >90% conversion .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
